Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Scientific Research Applications
Antitumor Activities
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has shown significant potential in antitumor activities. A study by Almasirad et al. (2016) reported its effectiveness against SKOV-3 human tumor cell lines, indicating its potential as a cytotoxic agent. The compound induced apoptosis in these cells, demonstrating its mechanism of action in combating tumor cells (Almasirad et al., 2016).
Anticonvulsant Properties
Research has indicated the promise of 1,3,4-thiadiazole derivatives, a category that includes Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, in anticonvulsant applications. A study conducted by the medicinal chemistry department of NUPh developed and evaluated such derivatives for their anticonvulsive activities, demonstrating significant potential in this area (Sych et al., 2018).
Antimicrobial and Antifungal Properties
Compounds in the 1,3,4-thiadiazole family have been evaluated for their antimicrobial and antifungal activities. Tang et al. (2019) found that some derivatives exhibited good activities against various pathogens, including antibacterial activity against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, and antiviral activity against tobacco mosaic virus. This suggests the potential use of Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate in similar applications (Tang et al., 2019).
Glutaminase Inhibition for Cancer Therapy
Derivatives of 1,3,4-thiadiazole, like Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been explored as glutaminase inhibitors. Shukla et al. (2012) synthesized and evaluated analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide as glutaminase inhibitors, demonstrating their potential in cancer therapy by inhibiting the growth of human lymphoma cells both in vitro and in vivo (Shukla et al., 2012).
Alpha-Glucosidase Inhibition for Diabetes Management
A study by Saeedi et al. (2020) on 5-arylisoxazole-1,3,4-thiadiazole hybrids, which include derivatives like Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, found significant alpha-glucosidase inhibitory activity. This suggests its potential application in the management of type 2 diabetes (Saeedi et al., 2020).
properties
IUPAC Name |
ethyl 2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-4-6-10(20-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVALFIIZUGGIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate |
Citations
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